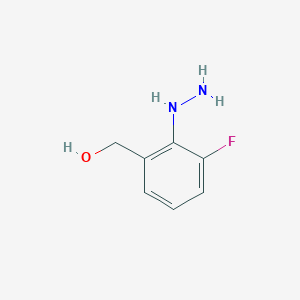
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound features a hydrazine group attached to a phenyl ring substituted with a fluoro group and a hydroxymethyl group. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-(hydroxymethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds in the presence of a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield nitroso derivatives, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-(2-Fluoro-6-(hydroxymethyl)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine: Similar structure but with the hydroxymethyl group in a different position.
1-(2-Chloro-6-(hydroxymethyl)phenyl)hydrazine: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Fluoro-6-(methyl)phenyl)hydrazine: Similar structure but with a methyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(3-fluoro-2-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-1-2-5(4-11)7(6)10-9/h1-3,10-11H,4,9H2 |
InChI Key |
IQELGASBGSSNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















